4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide is a complex organic compound notable for its unique structural features and potential applications in medicinal chemistry. The compound is characterized by a molecular formula of and is classified as a benzamide derivative, which incorporates a benzofuran moiety. The compound is also known by its ChemDiv Compound ID F217-0384 and can be represented with the following structural identifiers: SMILES notation is CC(C)(Cc1ccc2)Oc1c2OCc(cc1)ccc1C(Nc1c(C)cccc1C)=O and InChI Key is MDL Number (MFCD) .
The synthesis of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide typically involves several steps:
The detailed reaction pathway typically includes the formation of intermediates that are subsequently transformed into the final product through purification techniques such as crystallization or chromatography.
The molecular structure of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide can be analyzed through various data points:
The three-dimensional conformation can be elucidated using techniques such as X-ray crystallography or NMR spectroscopy, revealing insights into its spatial arrangement and stereochemistry.
The compound may undergo various chemical reactions typical of amides and ethers:
These reactions are significant for modifying the compound's structure to enhance its biological activity or selectivity.
The mechanism of action for 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide likely involves interaction with specific biological targets such as enzymes or receptors.
Further studies would be necessary to elucidate the precise biochemical interactions and downstream effects in cellular systems.
The physical and chemical properties of 4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide include:
These properties are crucial for assessing the compound's usability in laboratory settings and potential formulations.
4-{[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]methyl}-N-(4-ethylphenyl)benzamide holds promise in various scientific fields:
CAS No.: 2134602-45-0
CAS No.: 152405-02-2
CAS No.: 152885-09-1
CAS No.: 463-82-1
CAS No.:
CAS No.: